(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol
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Description
“(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol” is a chemical compound with the molecular formula C12H13ClN4O2 . It contains a total of 34 bonds, including 21 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amine (aromatic), 1 hydroxyl group, 1 primary alcohol, 1 ether (aliphatic), 1 Pyridine, and 1 Pyrimidine .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine-7(8H)-ones, which includes “this compound”, can be achieved starting from a preformed pyrimidine ring or a pyridine ring .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyridopyrimidine moiety, which is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body .
Scientific Research Applications
Synthesis and Applications of Pyrimidine Derivatives
Synthesis Techniques : Pyrimidine derivatives, including structures similar to “(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol,” are synthesized through various methods. For example, the synthesis of pyrimido[4,5-b]quinolines, a related class of compounds, has been described using 1,3-diaryl barbituric acid and anthranilic acid in the presence of polyphosphoric acid, highlighting a facile and convenient synthesis route in good yields (Kumar et al., 2001).
Catalytic Applications : The importance of hybrid catalysts in synthesizing pyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, underscores their broad applicability in medicinal and pharmaceutical industries. This review emphasizes the role of diversified hybrid catalysts in achieving these syntheses, hinting at the potential for similar applications for the compound (Parmar, Vala, & Patel, 2023).
Properties
IUPAC Name |
(2-chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c13-12-15-10-9(2-1-8(7-18)14-10)11(16-12)17-3-5-19-6-4-17/h1-2,18H,3-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSMFTZOLSDUKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2C=CC(=N3)CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744308 |
Source
|
Record name | [2-Chloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227958-02-2 |
Source
|
Record name | [2-Chloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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